molecular formula C16H18N8 B7115289 N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine

N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B7115289
M. Wt: 322.37 g/mol
InChI Key: OIPVYSHCQDSSGD-UHFFFAOYSA-N
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Description

N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound known for its unique structure and versatile applications. This compound features a pyrazolo[1,5-a]pyrazine core with two 1-methylimidazole groups attached via a methylene bridge. The presence of multiple nitrogen atoms in its structure makes it an excellent ligand for coordination chemistry.

Properties

IUPAC Name

N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-11-10-12-14(17-6-9-24(12)21-11)20-13(15-18-4-7-22(15)2)16-19-5-8-23(16)3/h4-10,13H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPVYSHCQDSSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NC(C3=NC=CN3C)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves the condensation of 1-methylimidazole with a suitable pyrazolo[1,5-a]pyrazine derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the imidazole nitrogen, allowing it to act as a nucleophile .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursorsThe final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The compound’s molecular targets and pathways depend on the specific metal ion and the context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[bis(1-methylimidazol-2-yl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its pyrazolo[1,5-a]pyrazine core, which imparts distinct electronic and steric properties compared to other ligands. This uniqueness makes it valuable in forming metal complexes with specific characteristics .

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